6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine
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Overview
Description
6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the condensation of 2-aminopyridine with aldehydes, followed by halogenation reactions to introduce the fluorine and iodine atoms .
Industrial Production Methods
Industrial production methods often involve multi-step synthesis processes, including the use of metal-free direct synthesis protocols. These methods are designed to be environmentally friendly and efficient, minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the fluorine and iodine atoms, resulting in different reactivity and biological activity.
3-Iodo-2-methylimidazo[1,2-a]pyridine: Similar structure but without the fluorine atom.
6-Fluoro-2-methylimidazo[1,2-a]pyridine: Similar structure but without the iodine atom
Uniqueness
This dual halogenation provides distinct chemical and biological properties compared to its analogues .
Properties
Molecular Formula |
C8H6FIN2 |
---|---|
Molecular Weight |
276.05 g/mol |
IUPAC Name |
6-fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6FIN2/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,1H3 |
InChI Key |
QJVMZPXVDIGZON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)F)I |
Origin of Product |
United States |
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